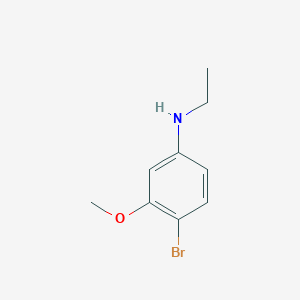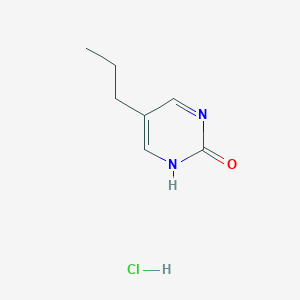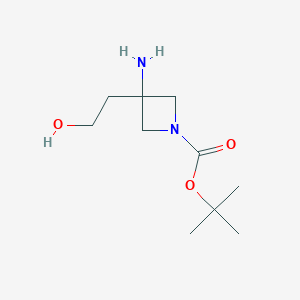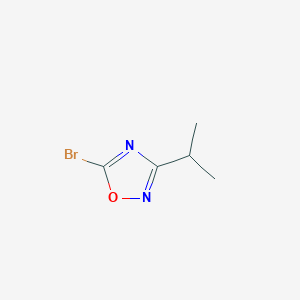
4-bromo-N-ethyl-3-methoxyaniline
Descripción general
Descripción
4-bromo-N-ethyl-3-methoxyaniline is a chemical compound with the CAS Number: 1549896-23-2 . It has a molecular weight of 230.1 . This compound is a useful reagent for organic synthesis and other chemical processes .
Molecular Structure Analysis
The InChI code for 4-bromo-N-ethyl-3-methoxyaniline is1S/C9H12BrNO/c1-3-11-7-4-5-8 (10)9 (6-7)12-2/h4-6,11H,3H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N-ethyl-3-methoxyaniline include a molecular weight of 230.1 . More specific properties such as color, density, and hardness were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Quinoline and Pyrimidine Derivatives
Research demonstrates the use of compounds related to 4-bromo-N-ethyl-3-methoxyaniline in the synthesis of various derivatives of quinolines and pyrimidines. These derivatives have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as potential antifungal properties (Abdel‐Wadood et al., 2014).Environmental Applications
Studies on methoxyanilines, similar to 4-bromo-N-ethyl-3-methoxyaniline, have been conducted to evaluate the effectiveness of Fenton-like oxidation processes in treating wastewater. These compounds are critical in understanding the treatment of toxic and recalcitrant chemicals in industrial wastewater (Chaturvedi & Katoch, 2020).Pharmaceutical Research
Analogues of 4-bromo-N-ethyl-3-methoxyaniline have been utilized in the synthesis of various pharmaceutical compounds. These include kinase inhibitors, VEGFR2 inhibitors, and compounds targeting specific protein kinases, highlighting the potential use of 4-bromo-N-ethyl-3-methoxyaniline in drug discovery and development (Johnson et al., 2022).Corrosion Inhibition
Research has also been conducted on derivatives of 4-bromo-N-ethyl-3-methoxyaniline for their potential use as corrosion inhibitors. These compounds have shown promising results in protecting metals like zinc in corrosive environments, indicating potential industrial applications (Assad et al., 2015).Spectroscopic and Structural Analysis
Compounds similar to 4-bromo-N-ethyl-3-methoxyaniline have been extensively studied for their spectroscopic and structural properties. This includes analyses using techniques like FT-IR, UV-Vis, and X-ray diffraction, essential for understanding their chemical behavior and potential applications in various fields (Demircioğlu et al., 2019).Antimicrobial Properties
There is research indicating that derivatives of 4-bromo-N-ethyl-3-methoxyaniline exhibit antimicrobial properties. These compounds have been tested against various pathogenic bacterial strains, showing moderate to significant antibacterial activities, which could be beneficial in developing new antimicrobial agents (Xu et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-N-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIVFZDRAQBVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)


![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)




![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)